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7-bromo-2H-1,3-benzodioxole-5-

carbaldehyde

Cat. No.: B098684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of formylated bromo-benzodioxole

derivatives, which are valuable intermediates in the synthesis of various pharmaceutical and

bioactive compounds. The protocols cover direct formylation methods, including the Vilsmeier-

Haack reaction and Grignard reagent-based formylation, as well as an alternative route

involving the bromination of a formylated benzodioxole precursor.

Introduction
Bromo-benzodioxole aldehydes are key building blocks in medicinal chemistry. The

benzodioxole moiety is present in numerous natural products and pharmacologically active

molecules. The presence of both a bromine atom and a formyl group on this scaffold allows for

a wide range of subsequent chemical transformations. The bromine can be functionalized

through cross-coupling reactions, while the aldehyde group is a versatile handle for

constructing more complex molecular architectures.

This application note outlines two primary strategies for the synthesis of 6-bromo-1,3-

benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal), a representative example

of this class of compounds. The choice of method will depend on the starting material

availability and the desired scale of the reaction.
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Synthetic Strategies
Two main retrosynthetic pathways are considered for the preparation of 6-bromo-1,3-

benzodioxole-5-carboxaldehyde:

Direct Formylation of a Bromo-Benzodioxole Precursor: This approach involves the

introduction of a formyl group onto a pre-existing bromo-benzodioxole derivative, such as 5-

bromo-1,3-benzodioxole.

Bromination of a Formylated Benzodioxole: This alternative strategy starts with the readily

available 1,3-benzodioxole-5-carboxaldehyde (piperonal) and introduces the bromine atom

in a subsequent step.

The following sections provide detailed protocols for these transformations.

Logical Relationship of Synthetic Pathways

Strategy 1: Direct Formylation Strategy 2: Bromination of Aldehyde
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1,3-Benzodioxole-5-carboxaldehyde
(Piperonal)

6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Bromination
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Caption: Two primary synthetic routes to 6-bromo-1,3-benzodioxole-5-carboxaldehyde.

Experimental Protocols
Protocol 1: Formylation of 5-Bromo-1,3-benzodioxole via
Grignard Reaction
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This protocol describes the formation of a Grignard reagent from 5-bromo-1,3-benzodioxole,

followed by quenching with N,N-dimethylformamide (DMF) to yield the desired aldehyde. This

method is particularly useful for the direct formylation of the bromo-substituted ring.

Experimental Workflow

Activate Mg turnings
in dry THF

Add 5-bromo-1,3-benzodioxole
to initiate Grignard formation

Cool to 0°C

Slowly add DMF

Quench with aq. NH4Cl

Extract with Et2O

Purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for Grignard-based formylation of 5-bromo-1,3-benzodioxole.
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Materials and Reagents:

5-Bromo-1,3-benzodioxole

Magnesium turnings

Iodine (crystal)

Anhydrous tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether (Et₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Grignard Reagent Formation:

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

Add a small crystal of iodine to the flask.

Add a small amount of anhydrous THF to just cover the magnesium turnings.

In the dropping funnel, prepare a solution of 5-bromo-1,3-benzodioxole (1.0 eq.) in

anhydrous THF.

Add a small portion of the 5-bromo-1,3-benzodioxole solution to the magnesium turnings.

The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If

the reaction does not start, gentle heating may be required.

Once the reaction has initiated, add the remaining 5-bromo-1,3-benzodioxole solution

dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an

additional 1-2 hours to ensure complete formation of the Grignard reagent.

Formylation:

Cool the Grignard reagent solution to 0 °C in an ice bath.

Slowly add anhydrous DMF (1.5 eq.) to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise

addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3 x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 6-bromo-1,3-benzodioxole-5-carboxaldehyde.

Protocol 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-
benzodioxole (Generalized)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic rings.[1][2] The benzodioxole ring system is electron-rich and thus a suitable

substrate. The following is a generalized procedure that may require optimization for this

specific substrate.

Vilsmeier-Haack Reaction Mechanism
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Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Materials and Reagents:

5-Bromo-1,3-benzodioxole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous

Sodium acetate (NaOAc)

Ice

Procedure:

Vilsmeier Reagent Formation:

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add

anhydrous DMF (used as both reagent and solvent).

Cool the flask to 0 °C in an ice bath.

Slowly add POCl₃ (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10

°C.
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Stir the mixture at 0 °C for 30 minutes.

Formylation:

To the pre-formed Vilsmeier reagent, add a solution of 5-bromo-1,3-benzodioxole (1.0 eq.)

in anhydrous DCM dropwise at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-6 hours. The reaction progress should be monitored by TLC.

The reaction mixture may be heated (e.g., to 40-60 °C) to drive the reaction to completion,

depending on the reactivity of the substrate.

Work-up and Purification:

Pour the reaction mixture slowly onto crushed ice.

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

Extract the product with DCM (3 x).

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient).

Protocol 3: Bromination of 1,3-Benzodioxole-5-
carboxaldehyde (Piperonal)
This protocol describes the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde by the

direct bromination of piperonal.[3] This is often a high-yielding and straightforward method.

Materials and Reagents:

1,3-Benzodioxole-5-carboxaldehyde (Piperonal)
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Bromine (Br₂)

Acetic acid

Sodium bisulfite solution

Procedure:

Bromination:

Dissolve piperonal (1.0 eq.) in glacial acetic acid in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours, or until TLC analysis indicates complete consumption of the starting material.

Work-up and Purification:

Pour the reaction mixture into a beaker containing cold water.

The product will precipitate as a solid.

If the solution has a persistent orange color from excess bromine, add a few drops of

sodium bisulfite solution until the color disappears.

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure

6-bromo-1,3-benzodioxole-5-carboxaldehyde.

Data Presentation
The following table summarizes typical reaction conditions and yields for the described

protocols. Note that yields for generalized protocols may vary and require optimization.
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Protocol Substrate

Formylati
ng/Bromi
nating
Agent

Solvent
Temp.
(°C)

Time (h) Yield (%)

1

5-Bromo-

1,3-

benzodiox

ole

Mg, then

DMF
THF rt 3-5

60-75

(Typical)

2

5-Bromo-

1,3-

benzodiox

ole

POCl₃/DM

F
DMF/DCM 0 to 60 2-6

50-70

(Estimated)

3 Piperonal Br₂ Acetic Acid 0 to rt 1-2
>90

(Reported)

Conclusion
This application note provides detailed protocols for the synthesis of formylated bromo-

benzodioxole derivatives, which are important intermediates for drug discovery and

development. The choice between direct formylation of a bromo-precursor or bromination of a

formylated precursor allows for flexibility based on starting material availability. The Grignard-

based formylation and the bromination of piperonal are generally high-yielding and reliable

methods. The Vilsmeier-Haack reaction offers an alternative for direct formylation but may

require further optimization for specific bromo-benzodioxole substrates. Researchers should

carefully consider the reactivity of their specific substrate and optimize the reaction conditions

as necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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